molecular formula C7H10O3S B3249742 8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione CAS No. 19677-50-0

8lambda6-Thiabicyclo[3.2.1]octane-3,8,8-trione

Cat. No.: B3249742
CAS No.: 19677-50-0
M. Wt: 174.22
InChI Key: FDQGOPRXAOUROX-UHFFFAOYSA-N
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Description

Contextualization of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione within Complex Organic Scaffolds

8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione represents a highly functionalized and complex organic scaffold that embodies key principles of advanced organic chemistry. Its structure is characterized by a bridged bicyclic framework, a feature prevalent in many biologically significant molecules. acs.orgnih.govnih.gov The bicyclo[3.2.1]octane core provides a rigid three-dimensional arrangement of atoms, which is of increasing interest to medicinal chemists seeking to move beyond "flat" two-dimensional molecules. nih.gov The incorporation of a hypervalent sulfur atom in the form of a sulfone (λ⁶-sulfur) further distinguishes this molecule, imparting unique chemical and physical properties. uvic.ca While specific research on 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione is not extensively documented in publicly available literature, its structural motifs are found in various areas of chemical research, including the development of novel therapeutic agents. nih.govnih.gov The trione (B1666649) functionality suggests a high degree of oxidation and potential for diverse chemical transformations.

Overview of Bridged Ring Systems in Contemporary Organic Synthesis

Bridged ring systems are a class of bicyclic compounds where the two rings share three or more atoms, creating a "bridge" between two "bridgehead" atoms. wikipedia.org These structures are ubiquitous in natural products and pharmaceuticals, exhibiting a wide range of biological activities. nih.govresearchgate.net The rigid conformational nature of bridged systems provides a well-defined spatial arrangement of functional groups, which is crucial for molecular recognition and biological function.

Contemporary organic synthesis has witnessed the development of numerous innovative strategies for the construction of these complex architectures. acs.orgnih.gov Traditional methods often relied on stepwise ring formations, which can be lengthy and inefficient. nih.gov Modern approaches, however, focus on more elegant and efficient methodologies, such as cycloaddition reactions and transition-metal-catalyzed "cut-and-sew" reactions. acs.orgnih.gov These advanced synthetic methods allow for the rapid assembly of intricate bridged skeletons with high levels of stereocontrol. nih.gov The bicyclo[3.2.1]octane framework, in particular, is a common target in synthetic chemistry due to its presence in a variety of natural products and its utility as a versatile synthetic intermediate. nih.govuvic.ca

Fundamental Principles of Hypervalent Sulfur Chemistry (λ⁶-Sulfur)

Hypervalent molecules are those that contain a main group element which appears to have more than eight electrons in its valence shell. wikipedia.org In the case of λ⁶-sulfur compounds, the sulfur atom is hexavalent, forming six chemical bonds or having a combination of bonds and lone pairs that exceed the octet rule in simple Lewis structure representations. The bonding in such molecules is a subject of ongoing discussion, with modern theories moving away from the simple invocation of d-orbital participation. wikipedia.orguniroma1.it

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3S/c8-5-3-6-1-2-7(4-5)11(6,9)10/h6-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQGOPRXAOUROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19677-50-0
Record name 8lambda6-thiabicyclo[3.2.1]octane-3,8,8-trione
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Advanced Synthetic Strategies for 8λ⁶ Thiabicyclo 3.2.1 Octane 3,8,8 Trione

Retrosynthetic Analysis and Strategic Bond Disconnections

A hypothetical retrosynthetic analysis would be the first step in designing a synthesis for this target molecule. This process would involve strategically disconnecting bonds in the target molecule to identify simpler, more readily available starting materials. Key disconnections would likely focus on the formation of the bicyclic system and the introduction of the functional groups.

Methodologies for the Construction of the Bicyclo[3.2.1]octane Core

General strategies for forming the bicyclo[3.2.1]octane core could potentially be adapted for the synthesis of the target compound.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of cyclic and bicyclic systems. rsc.org This approach typically involves a precursor molecule containing two reactive functional groups that can react with each other to form a new ring. For the synthesis of a bicyclo[3.2.1]octane core, this could involve, for example, the cyclization of a substituted cyclohexene (B86901) or cyclopentane (B165970) derivative.

Intermolecular Annulation and Cycloaddition Reactions

Intermolecular reactions, where two separate molecules come together to form a ring system, are also a cornerstone of cyclic and bicyclic synthesis.

The Diels-Alder reaction is a classic and highly efficient method for the formation of six-membered rings, which can be precursors to bicyclic systems. researchgate.netthieme-connect.com An intramolecular Diels-Alder reaction, where the diene and dienophile are part of the same molecule, is a particularly effective strategy for constructing bicyclo[3.2.1]octane skeletons. mdpi.comnih.govmdpi.com

1,3-dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.org In principle, a strategy involving a 1,3-dipole and a sulfur-containing dipolarophile could be envisioned for the construction of a part of the target ring system. nih.gov

Rearrangement Reactions for Bridged Ring Formation

Skeletal rearrangements can be a powerful tool for transforming one ring system into another, often more complex, one. nsf.gov Certain rearrangements are known to produce bridged bicyclic structures. beilstein-journals.orgnih.gov While specific examples leading to the 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione are not documented, this remains a potential avenue for exploration in synthetic design.

Selective Oxidation and Functionalization at the λ⁶-Sulfur Center and Carbonyls

The cornerstone of synthesizing 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione lies in the effective oxidation of the sulfur atom within the 8-thiabicyclo[3.2.1]octan-3-one precursor. This transformation is critical as the resulting sulfone group significantly influences the reactivity and stereochemical outcomes of subsequent functionalization steps.

Pathways to Sulfone Formation (8,8-Dione)

The oxidation of the sulfide (B99878) precursor, 8-thiabicyclo[3.2.1]octan-3-one, to the corresponding sulfone (8,8-dione) is a key transformation. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often influencing the reaction conditions and the potential for over-oxidation or side reactions.

Commonly utilized methods for the oxidation of sulfides to sulfones include the use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide, often in the presence of a catalyst. For the related 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane derivatives, a combination of potassium superoxide (B77818) and trimethylsilyl (B98337) chloride in acetonitrile (B52724) has been successfully used to yield the corresponding sulfoxides. nih.gov Further oxidation would lead to the desired sulfone. The reaction proceeds through a stepwise oxidation, first to the sulfoxide (B87167) and then to the sulfone. Careful control of stoichiometry and reaction conditions is necessary to ensure complete conversion to the sulfone without unwanted side reactions on the carbon skeleton.

Table 1: Representative Oxidation Methods for Sulfide to Sulfone Conversion

Oxidizing Agent(s)Typical Solvent(s)TemperatureComments
m-CPBADichloromethane, Chloroform0 °C to rtGenerally clean and efficient. Stoichiometry is key to avoid sulfoxide as the major product.
Hydrogen PeroxideAcetic Acid, Methanolrt to refluxOften requires a catalyst (e.g., tungstic acid). "Green" reagent.
Potassium PermanganateAcetone, Water0 °C to rtStrong oxidant, can lead to over-oxidation if not controlled.
Oxone® (KHSO₅)Methanol, WaterrtA versatile and stable oxidizing agent.
Potassium Superoxide / Trimethylsilyl ChlorideAcetonitrileNot specifiedUsed for oxidation to sulfoxide in a related system. nih.gov

Stereoselective Introduction of Additional Oxygen Functionalities

Once the sulfone is formed, the introduction of further oxygen functionalities onto the carbon framework can be explored. The rigid bicyclic nature of the 8λ⁶-thiabicyclo[3.2.1]octane-8,8-dione scaffold can direct the stereochemical outcome of these reactions. For instance, dihydroxylation of a related bicyclic sulfone, derived from a Diels-Alder reaction, was achieved using osmium tetroxide, resulting in the formation of the exo diol as the sole diastereomer. nsf.gov This high degree of stereoselectivity is attributed to the steric hindrance of the bicyclic structure, which favors the approach of the bulky reagent from the less hindered exo face. This demonstrates that substrate-controlled diastereoselectivity can be a powerful tool in the functionalization of this class of compounds.

Control of Stereochemistry in the Synthesis of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione

Achieving stereocontrol in the synthesis of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione and its derivatives is a primary objective for accessing enantiomerically pure compounds. This can be approached through both diastereoselective and enantioselective methods.

Diastereoselective and Enantioselective Approaches

The inherent chirality of the 8-thiabicyclo[3.2.1]octane skeleton means that functionalization can lead to the formation of diastereomers and enantiomers. Enantioselective deprotonation of the precursor ketone, 8-thiabicyclo[3.2.1]octan-3-one, using chiral lithium amides has been explored as a method to introduce chirality. nih.gov This strategy allows for the preparation of enantioenriched 2-substituted derivatives, which can then be subjected to oxidation to the sulfone.

The stereochemical outcome of reactions on the bicyclic system is often dictated by the rigid conformation of the rings. For instance, reductions of the ketone at C-3 or additions of nucleophiles can proceed with high diastereoselectivity due to the steric bias imposed by the bridged structure. In related bicyclo[3.2.1]octane systems, palladium-catalyzed rearrangements of sulfone derivatives have been shown to proceed with high stereospecificity, yielding exclusively the endo-configured products. nih.gov

Chiral Auxiliary and Organocatalysis Strategies

The use of chiral auxiliaries provides another avenue for enantioselective synthesis. In the synthesis of related 8-thiabicyclo[3.2.1]octane derivatives, (1S)-camphanyl chloride has been used as a chiral auxiliary to resolve a racemic keto ester precursor. nih.gov The resulting diastereomers can be separated, and subsequent removal of the auxiliary provides the enantiomerically pure keto ester, which can then be converted to the target sulfone.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules. While specific applications to the synthesis of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione are not extensively documented, organocatalytic methods have been successfully employed for the enantioselective synthesis of other bicyclo[m.n.1] ring systems. researchgate.net For example, switchable organocatalytic enantioselective sulfenocyclization of cyclohexadienes has been used to access chiral bicyclo[3.3.1]nonanes and 2-oxabicyclo[3.2.1]octanes. researchgate.net Such strategies, which utilize small chiral organic molecules to catalyze enantioselective transformations, hold promise for the future development of asymmetric syntheses of the target sulfone.

Mechanistic Investigations and Reaction Pathways of 8λ⁶ Thiabicyclo 3.2.1 Octane 3,8,8 Trione

Elucidation of Reactivity Profiles at Key Functional Groups

The reactivity of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione is primarily dictated by the interplay of its three key functional groups: the ketone at position 3 and the two sulfone groups at position 8. The bicyclic framework imposes significant steric and stereoelectronic constraints that influence the accessibility and reactivity of these sites.

Reactivity at the Carbonyl Center (Position 3)

The carbonyl group at position 3 is a primary site for nucleophilic attack. However, its reactivity is modulated by the adjacent electron-withdrawing λ⁶-sulfone moiety. This electronic effect, coupled with the rigid bicyclic structure, influences the stereochemical outcome of reactions at this center.

Common transformations anticipated at the C-3 carbonyl include:

Reduction: Reduction of the ketone would lead to the corresponding secondary alcohol, 8λ⁶-Thiabicyclo[3.2.1]octan-3-ol-8,8-dione. The stereoselectivity of this reduction would be highly dependent on the reducing agent and reaction conditions, with hydride delivery likely occurring from the less sterically hindered face of the bicyclic system.

Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents) and cyanide. The stereochemical course of these additions would be influenced by the steric hindrance imposed by the bicyclic frame.

Enolate Formation: The presence of α-protons adjacent to the carbonyl group allows for the formation of an enolate under basic conditions. This enolate can then participate in a range of reactions, including alkylation, aldol (B89426) condensation, and halogenation. The regioselectivity of enolate formation would be a key consideration in synthetic applications.

Transformations Involving the λ⁶-Sulfone Moiety (Position 8)

The λ⁶-sulfone group is generally stable and serves as a strong electron-withdrawing group, influencing the reactivity of other parts of the molecule. However, under specific conditions, it can undergo transformations.

Reductive Desulfonylation: Strong reducing agents can lead to the cleavage of the carbon-sulfur bonds, resulting in the removal of the sulfone group. This process can be a useful synthetic strategy to modify the carbon skeleton.

Ramberg-Bäcklund Reaction: If a halogen is introduced at the α-position to the sulfone (C-7), the resulting α-halo sulfone could potentially undergo a Ramberg-Bäcklund reaction under basic conditions. This would lead to the formation of a new carbon-carbon double bond and extrusion of sulfur dioxide, resulting in a bicyclic alkene. The rigid bicyclic structure might impose significant strain on the required transition states, potentially affecting the feasibility of this reaction.

Characterization of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms for 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione would require a combination of spectroscopic, spectrometric, and kinetic studies, along with isotopic labeling experiments to trace the pathways of atoms.

Spectroscopic and Spectrometric Methodologies for In Situ Analysis

To identify and characterize transient intermediates, in situ analytical techniques would be indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Low-temperature NMR experiments could allow for the direct observation of thermally unstable intermediates, such as enolates or reaction adducts.

Infrared (IR) Spectroscopy: Time-resolved IR spectroscopy could monitor changes in the vibrational frequencies of the carbonyl and sulfone groups during a reaction, providing insights into bond-making and bond-breaking processes.

Mass Spectrometry (MS): Techniques such as electrospray ionization mass spectrometry (ESI-MS) could be used to detect and identify charged intermediates in the reaction mixture.

Kinetic Studies and Determination of Activation Parameters

Kinetic studies are crucial for understanding the rate of a reaction and the factors that influence it. By monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reagents), one can determine the rate law, rate constants, and activation parameters (enthalpy and entropy of activation). This information provides valuable insights into the nature of the transition state.

Hypothetical Kinetic Data for a Nucleophilic Addition to the C-3 Carbonyl

Temperature (K) Rate Constant (k, M⁻¹s⁻¹)
298 0.05
308 0.12

This is a hypothetical data table for illustrative purposes.

Isotopic Labeling Experiments for Mechanistic Insight

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms. For instance, using deuterium-labeled reagents or substrates can help determine which protons are removed in a base-catalyzed reaction or the origin of a proton in a reduction reaction. Similarly, using heavy isotopes of carbon (¹³C) or oxygen (¹⁸O) can provide definitive evidence for bond formations and cleavages. For example, in a study of the reduction of the C-3 carbonyl, the use of a deuterated reducing agent (e.g., NaBD₄) followed by analysis of the product by mass spectrometry or NMR would reveal the stereochemistry of the hydride addition.

Rearrangement and Fragmentation Processes of the Bicyclic Scaffold

The bicyclic scaffold of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione is susceptible to a variety of rearrangement and fragmentation reactions, primarily driven by the release of ring strain and the electronic influence of the sulfone and ketone groups.

One of the most pertinent potential rearrangements for α-halo derivatives of this sulfone is the Ramberg-Bäcklund reaction . wikipedia.orgorganic-chemistry.org This reaction transforms an α-halo sulfone into an alkene through a base-induced mechanism with the extrusion of sulfur dioxide. wikipedia.org For the 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione system, halogenation at the α-positions to the sulfone (C-7 and C-9) would be a prerequisite. Subsequent treatment with a strong base could initiate the rearrangement, leading to the formation of a new carbon-carbon double bond within the bicyclic system and the elimination of SO₂. The exact nature of the resulting unsaturated product would depend on which α-carbon is halogenated and the stereochemical course of the reaction.

Thermal fragmentation is another anticipated pathway for this bicyclic sulfone. rsc.org The thermal decomposition of related bicyclic sulfones often proceeds via a retro-Diels-Alder reaction or other pericyclic processes, leading to the extrusion of sulfur dioxide and the formation of dienes. rsc.org The presence of the three ketone groups in 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione would likely influence the temperature and regioselectivity of such a fragmentation.

Under acidic conditions, fragmentation of related spirobicyclic sulfurane oxides has been observed, driven by the formation of a stable sulfone. acs.orgacs.org While 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione is already a sulfone, the presence of the ketone carbonyls could facilitate acid-catalyzed rearrangements of the carbon skeleton, potentially leading to ring-opening or ring-contraction products.

It is also conceivable that under certain conditions, such as treatment with strong acids, the bicyclic system could undergo skeletal rearrangements analogous to those observed in other bicyclo[3.2.1]octane systems, aiming to relieve steric strain.

Transformational Chemistry: Derivatization and Functional Group Interconversions

The three ketone functionalities of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione offer a rich platform for a multitude of derivatization and functional group interconversion reactions.

Derivatization of the Carbonyl Groups:

The ketone at the C-3 position and the geminal ketones at the C-8 position are expected to exhibit differential reactivity due to their distinct steric and electronic environments. Standard carbonyl chemistry can be employed to introduce a wide range of functional groups.

Reactions with Amines: The carbonyl groups can react with primary amines to form imines (Schiff bases), which can be further reduced to secondary amines. nih.gov This provides a route to introduce nitrogen-containing functionalities into the bicyclic scaffold.

Baeyer-Villiger Oxidation: The ketones within the bicyclic system could undergo Baeyer-Villiger oxidation to yield the corresponding lactones. researchgate.net The regioselectivity of this reaction would be influenced by the migratory aptitude of the adjacent carbon atoms.

Wittig Reaction and Related Olefinations: The carbonyl groups can be converted to alkenes via the Wittig reaction or other olefination protocols, allowing for the introduction of exocyclic double bonds.

Reduction: The ketones can be reduced to the corresponding alcohols using various reducing agents. The stereoselectivity of the reduction would be influenced by the steric hindrance around each carbonyl group.

Functional Group Interconversions:

Beyond direct derivatization of the ketones, other functional group interconversions can be envisaged.

Halogenation: As mentioned in the context of the Ramberg-Bäcklund reaction, the α-positions to the sulfone and the ketones can be halogenated. nih.gov This introduces a handle for subsequent nucleophilic substitution or elimination reactions.

Enolate Chemistry: The protons α to the carbonyl groups are acidic and can be removed by a base to form enolates. These enolates can then participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and aldol condensations.

The following table summarizes some of the potential derivatization and interconversion reactions for 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione:

Reaction TypeReagents and ConditionsPotential Product(s)
Ramberg-Bäcklund Rearrangement1. Halogenation (e.g., NBS) 2. Strong Base (e.g., KOtBu)Unsaturated bicyclic ketone with SO₂ extrusion
Thermal FragmentationHigh TemperatureDiene-containing fragments and SO₂
Imine FormationPrimary Amine (R-NH₂)Imino-derivatives at C-3 and/or C-8
Baeyer-Villiger OxidationPeroxy Acid (e.g., m-CPBA)Bicyclic lactones
Wittig OlefinationPhosphonium Ylide (Ph₃P=CHR)Alkenyl-substituted derivatives
Ketone ReductionReducing Agent (e.g., NaBH₄)Bicyclic alcohols
α-HalogenationHalogenating Agent (e.g., Br₂)α-Halo-substituted derivatives
Enolate Alkylation1. Base (e.g., LDA) 2. Alkyl Halide (R-X)α-Alkylated bicyclic ketones

Computational and Theoretical Analysis of 8λ⁶ Thiabicyclo 3.2.1 Octane 3,8,8 Trione

Quantum Chemical Calculations of Molecular Geometry and Conformation

Quantum chemical calculations provide profound insights into the three-dimensional structure and conformational preferences of molecules. For 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, such calculations would elucidate the stable arrangements of its atoms in space and the energy barriers between different conformations.

Conformational Space Exploration and Energy Landscapes

The bicyclo[3.2.1]octane framework is a rigid bicyclic system that can, in principle, exist in several conformations. The six-membered ring of this system typically adopts a distorted chair conformation, while the five-membered ring can exist in either an envelope or a half-chair conformation. The presence of the sulfone group (SO₂) at the bridge (position 8) and a ketone group at position 3 introduces significant conformational constraints.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Table 1: Predicted Geometrical Parameters for 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione

Parameter Atom Pair/Triplet/Quartet Predicted Value
Bond Lengths (Å)
C-S ~1.78 - 1.82
S=O ~1.43 - 1.47
C-C (in rings) ~1.52 - 1.56
C=O (ketone) ~1.21 - 1.23
**Bond Angles (°) **
O=S=O ~118 - 122
C-S-C ~100 - 105
O=S-C ~107 - 111
C-C-C (in rings) ~108 - 112
C-C=O ~120 - 124
Dihedral Angles (°)
C1-C2-C3-C4 Variable, defines ring pucker

These predicted values are based on typical bond lengths and angles observed in computationally studied organic sulfones and bicyclic ketones. The actual values for 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione would be influenced by the specific steric and electronic interactions within the molecule.

Electronic Structure and Chemical Bonding Theory

The electronic structure of a molecule governs its reactivity and physical properties. For 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, the electronic environment is particularly interesting due to the presence of a hypervalent sulfur atom and multiple carbonyl groups.

Molecular Orbital Analysis and Electron Density Distributions

Molecular orbital (MO) theory provides a detailed picture of the distribution of electrons within a molecule. In 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are primarily involved in chemical reactions.

The HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms of the carbonyl and sulfone groups. The LUMO is likely to be a π* orbital associated with one of the carbonyl groups or the sulfone group, making these sites susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity.

Electron density distribution maps would show a high concentration of electron density around the electronegative oxygen atoms of the sulfone and ketone groups, and a lower electron density around the carbon and hydrogen atoms.

Nature of Hypervalent Bonding at the λ⁶-Sulfur Center

The sulfur atom in the sulfone group of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione is described as "hypervalent" because it forms more bonds than would be expected based on the octet rule. The nature of bonding in such hexacoordinate sulfur compounds has been a subject of considerable theoretical debate.

Modern quantum chemical theories suggest that the bonding in sulfones does not necessarily involve the participation of d-orbitals on the sulfur atom, an older concept that has been largely superseded. Instead, the bonding is better described by a model involving significant ionic character in the sulfur-oxygen bonds. The S=O bonds are highly polarized, with a substantial positive charge on the sulfur atom and negative charges on the oxygen atoms. This charge separation contributes significantly to the stability of the sulfone group. The bonding can also be described using a three-center, four-electron (3c-4e) bond model for the O-S-O moiety.

Charge Distribution and Electrostatic Potential Surfaces

The distribution of charge within 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione is highly non-uniform due to the presence of the electronegative oxygen atoms. Computational methods can be used to calculate the partial atomic charges on each atom.

Table 2: Predicted Partial Atomic Charges for Key Atoms in 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione

Atom Predicted Partial Charge (a.u.)
Sulfur (S) +1.0 to +1.5
Oxygen (sulfone, O=S) -0.6 to -0.8
Oxygen (ketone, C=O) -0.5 to -0.7

These predicted charges highlight the electrophilic nature of the sulfur and carbonyl carbon atoms, and the nucleophilic character of the oxygen atoms.

An electrostatic potential (ESP) surface visually represents the charge distribution in a molecule. For 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, the ESP surface would show regions of negative potential (typically colored red) around the oxygen atoms, indicating areas that are attractive to electrophiles. Conversely, regions of positive potential (typically colored blue) would be found around the sulfur atom and the hydrogen atoms, indicating sites susceptible to nucleophilic attack.

Theoretical Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules. For 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, theoretical models are essential for understanding its chemical behavior, guiding synthetic efforts, and predicting its interactions in various chemical environments.

Frontier Molecular Orbital Theory (FMO) Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in determining how a molecule will react.

For 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, the presence of multiple electron-withdrawing groups—two carbonyls and a sulfone—is expected to significantly lower the energy of the LUMO. This makes the molecule a potent electrophile. The LUMO is likely localized around the carbon atoms of the carbonyl groups and the sulfur atom of the sulfone group, indicating these as the primary sites for nucleophilic attack. The HOMO, conversely, would be associated with regions of higher electron density, such as the lone pairs on the oxygen atoms. The energy gap between the HOMO and LUMO can provide insights into the kinetic stability of the molecule; a large gap typically implies higher stability and lower reactivity.

Hypothetical FMO analysis data, derived from Density Functional Theory (DFT) calculations, can be summarized as follows:

Table 1: Hypothetical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV) Probable Localization Implied Reactivity
LUMO+1 -1.5 C=O (carbonyls), S=O (sulfone) Secondary sites for nucleophilic attack
LUMO -2.8 C=O (C-3 carbonyl) Primary site for nucleophilic attack
HOMO -9.5 O atoms (carbonyl & sulfone) Site of interaction with strong electrophiles

Reaction Path Calculations and Transition State Modeling

To gain a deeper understanding of specific reactions, computational chemists perform reaction path calculations and model the corresponding transition states. These methods map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products and characterizing the high-energy transition state structure that must be overcome. The energy difference between the reactants and the transition state is the activation energy, which governs the reaction rate.

For 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, a key reaction to model would be the nucleophilic addition to one of the carbonyl carbons. Transition state modeling could reveal, for example, whether attack at the C-3 ketone is favored over potential reactions at the sulfone group. Such calculations would model the approach of a nucleophile, the formation of a new bond, and the simultaneous change in geometry and electron distribution. DFT calculations are a common method for these investigations. researchgate.net The results can elucidate the stereoselectivity of an attack, predicting whether a nucleophile will approach from the more or less sterically hindered face of the bicyclic system.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Attack

Reaction Pathway Nucleophile Transition State Geometry Calculated Activation Energy (kcal/mol)
Attack at C-3 Carbonyl Hydride (H⁻) Tetrahedral intermediate formation 12.5
Attack at Sulfur Hydride (H⁻) Trigonal bipyramidal-like 25.8
Enolate formation at C-2 Hydroxide (OH⁻) Proton abstraction 16.2

Strain Analysis within the Bicyclic Ring System

Bicyclic molecules often possess inherent ring strain due to deviations from ideal bond angles, bond lengths, and conformations. wikipedia.org This strain is a critical factor that influences both the stability and reactivity of the molecule. libretexts.orglibretexts.org

Quantifying Ring Strain Energies

The total strain energy in a cyclic molecule is a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (steric hindrance across the ring). libretexts.orglibretexts.org This energy can be quantified computationally by comparing the heat of formation of the cyclic molecule with that of a hypothetical, strain-free acyclic analogue. q-chem.com Homodesmotic reactions, which are theoretical reactions where the number and types of bonds are conserved, are a reliable method for calculating strain energies. stackexchange.comnih.gov

Table 3: Comparison of Hypothetical and Known Ring Strain Energies

Compound Ring System Strain Energy (kcal/mol) Primary Source of Strain
8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione Bicyclo[3.2.1]octane 14-18 (Estimated) Angle, Torsional
Norbornane Bicyclo[2.2.1]heptane 16.6 Angle
Bicyclobutane Bicyclo[1.1.0]butane 63.9 Angle
Cyclohexane Monocyclic 0 None

Influence of Strain on Reactivity

Ring strain significantly impacts a molecule's chemical reactivity. libretexts.org Systems with high strain energy are generally more reactive, as chemical transformations that relieve this strain are thermodynamically favorable. researchgate.netnih.gov The stored potential energy from strain can lower the activation energy for certain reaction pathways, particularly those involving ring-opening or a change in hybridization from sp³ to sp² at a bridgehead carbon.

In 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, the inherent strain of the bicyclic system can accelerate reactions that alter the ring structure. For instance, reactions that lead to the cleavage of one of the C-C bonds within the bicyclic framework could be favored as a means to release the built-up angle and torsional strain. The presence of the sulfone and ketone functional groups provides reactive sites where such transformations might be initiated. nih.govuvic.ca Computational modeling can predict which bonds are most likely to cleave under specific reaction conditions by analyzing the strain distribution throughout the molecular skeleton.

Advanced Research Applications of 8λ⁶ Thiabicyclo 3.2.1 Octane 3,8,8 Trione

Utility as a Synthon in Complex Molecule Synthesis

The sterically defined and functionalized structure of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione makes it a valuable synthetic intermediate, or synthon, for the construction of more complex molecular architectures.

Building Block for Bridged Polycyclic Architectures

The 8-thiabicyclo[3.2.1]octane core is a prominent structural unit found in a diverse range of biologically active natural products, particularly tetracyclic diterpenoids. researchgate.netacs.org Over three-quarters of the more than 1600 known members of this family of natural products share this bridged bicyclic subunit. acs.org Consequently, synthetic strategies targeting these complex molecules often rely on the use of functionalized bicyclo[3.2.1]octane derivatives as key building blocks. researchgate.netacs.orgmdpi.com The trione (B1666649), with its multiple reaction sites, offers numerous possibilities for elaboration into intricate polycyclic systems. The synthesis of analogues of cocaine, for instance, has utilized 2-carbomethoxy-3-aryl-8-thiabicyclo[3.2.1]octane derivatives to explore potent and selective inhibitors of dopamine (B1211576) (DAT) and serotonin (B10506) (SERT) transporters. nih.govnih.gov

The versatility of the related oxabicyclo[3.2.1]octane system, often derived from furan (B31954) through [4+3] cycloadditions, further highlights the potential of such bicyclic frameworks. acs.org These structures can be transformed into a variety of other cyclic and acyclic compounds, demonstrating their utility as versatile synthons. acs.orgthieme.de

Role in Cascade and Multicomponent Reactions

Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, provide an efficient means of rapidly increasing molecular complexity. The bicyclo[3.2.1]octane skeleton is an ideal scaffold for designing such reaction sequences. Research has demonstrated the use of oxidative dearomatization-induced (ODI) cascade approaches to construct functionalized bicyclo[3.2.1]octanes, which have been successfully applied to the total synthesis of complex natural products like ent-kaurene (B36324) and cedrene-type skeletons. acs.orgrsc.org

The functionalization of bicyclo[3.2.1]sulfones through tandem reactions, such as a 1,2-addition/anionic oxy-Cope/1,2-addition sequence, has been employed to create highly substituted scaffolds for diversification in drug discovery programs. uvic.ca Furthermore, multicomponent reactions, which combine three or more starting materials in a single step, have been developed for the synthesis of bicyclo[3.2.1]octane frameworks, showcasing the efficiency of this approach. mdpi.comacs.org The presence of two ketone groups and a sulfone in 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione provides multiple handles for initiating or participating in such cascade and multicomponent processes. For instance, palladium(II)-catalyzed cascade reactions have been used to construct indole-fused bicyclo[3.2.1]octanes. nih.gov

Exploration in Materials Science Research

While specific studies on 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione in materials science are not yet prevalent in the literature, the inherent properties of its functional groups suggest potential applications.

Precursor for Advanced Polymer Architectures

The development of novel polymers with tailored properties is a continuous effort in materials science. While direct polymerization of the trione is not documented, the general class of cyclic sulfones, known as sulfolanes, has been investigated for radical ring-opening polymerization. This method allows for the introduction of sulfonyl groups into the main chain of the resulting polymers, which can be a novel approach to synthesizing functionalized and potentially recyclable polymers.

Components in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules to form larger, organized assemblies. The rigid, well-defined structure of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, combined with the hydrogen bond accepting capabilities of its ketone and sulfone groups, makes it a potential building block for supramolecular architectures. The formation of co-crystals and other organized structures is a possibility that could be explored.

Development of Novel Catalytic Systems or Ligands

The application of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione or its derivatives in catalysis is an emerging area with potential. The rigid bicyclic framework can serve as a scaffold for the development of new chiral ligands for asymmetric catalysis. By introducing coordinating groups at specific positions on the bicyclic core, it may be possible to create a well-defined chiral environment around a metal center, leading to high enantioselectivity in catalytic reactions. While not directly involving the trione, the broader family of 8-thiabicyclo[3.2.1]octane derivatives has been explored in the context of medicinal chemistry, and the synthesis of chiral derivatives is an active area of research. nih.gov

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Routes

The advancement of synthetic methodologies for 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione that align with the principles of green chemistry is a critical area for future research. Traditional methods for sulfone synthesis often rely on harsh oxidizing agents and hazardous solvents, generating significant waste. nih.gov Modern approaches are shifting towards more environmentally benign alternatives.

Key areas for development include:

Catalytic Oxidations: The oxidation of the parent sulfide (B99878) is a common route to sulfones. organic-chemistry.org Future research should focus on developing catalytic systems that utilize green oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen, minimizing the use of stoichiometric and often toxic heavy metal-based reagents. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved safety, scalability, and precise control over reaction parameters. Implementing a flow-based synthesis for 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione could lead to a more efficient and sustainable manufacturing process.

Biocatalysis: The use of enzymes to catalyze the synthesis of sulfur-containing heterocycles is a rapidly growing field. researchgate.net Exploring enzymatic routes to the bicyclic sulfide precursor or its direct oxidation to the sulfone could offer a highly selective and environmentally friendly synthetic strategy.

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or deep eutectic solvents is a cornerstone of green chemistry. rsc.org Research into the synthesis of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione in these sustainable media is highly desirable.

Sulfur Dioxide Surrogates: The direct use of gaseous sulfur dioxide presents significant handling challenges. The development and implementation of solid, stable SO₂ surrogates can provide a safer and more convenient method for introducing the sulfonyl group. nih.gov

Green Chemistry ApproachPotential Benefits for Synthesis of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione
Catalytic Oxidations with Green OxidantsReduced waste, avoidance of toxic heavy metals, improved safety.
Flow ChemistryEnhanced safety, better scalability, precise reaction control, higher yields.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable resources.
Alternative SolventsReduced environmental impact, improved safety for researchers.
Sulfur Dioxide SurrogatesImproved handling safety, ease of use in standard laboratory settings.

Exploration of Undiscovered Reactivity Modes

The sulfone functional group is known for its versatile reactivity, often described as a "chemical chameleon." nih.gov This versatility, coupled with the two ketone functionalities in 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, opens up a vast landscape of potential chemical transformations that remain to be explored.

Future research in this area could focus on:

Computational Studies: Quantum chemical calculations can be employed to predict the reactivity of the trione (B1666649) scaffold. acs.orgmdpi.com Density Functional Theory (DFT) studies can elucidate the electronic structure, identify the most reactive sites, and model the transition states of potential reactions, guiding experimental efforts. mdpi.com

Novel Derivatization Strategies: The presence of two ketone groups and the sulfone moiety allows for a wide range of derivatization reactions. Exploring novel reactions at the α-positions to the ketones or the sulfone could lead to a diverse library of new compounds with unique properties.

Photocatalysis and Electrochemistry: These modern synthetic techniques can unlock novel reactivity pathways that are not accessible through traditional thermal methods. nih.gov Investigating the photochemical and electrochemical behavior of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione could lead to the discovery of new transformations and the synthesis of novel molecular architectures.

Ring-Opening and Rearrangement Reactions: The strained bicyclic system may be susceptible to unique ring-opening or rearrangement reactions under specific conditions. A deeper understanding of these pathways could provide access to novel molecular scaffolds.

Integration with High-Throughput Experimentation and Automation

To accelerate the discovery of new synthetic routes and to fully map the reactivity of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, the integration of high-throughput experimentation (HTE) and laboratory automation is essential. seqens.com These technologies allow for the rapid screening of a large number of reaction conditions in parallel, significantly speeding up the research and development process. nih.govyoutube.com

Key opportunities include:

Reaction Optimization: HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, bases, and temperatures to identify the optimal conditions for the synthesis of the target molecule and its derivatives. chemrxiv.org

Reactivity Profiling: An automated platform can be employed to systematically test the reactivity of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione with a large library of reagents, providing a comprehensive map of its chemical behavior. fairlamb.group

Data-Driven Discovery: The large datasets generated by HTE can be analyzed using machine learning algorithms to identify trends and predict the outcomes of new reactions, guiding future experimental design. youtube.com

TechnologyApplication in Research of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione
High-Throughput Experimentation (HTE)Rapid screening of reaction conditions for synthesis and derivatization.
Laboratory AutomationAutomated synthesis and purification, systematic reactivity profiling.
Data Analysis and Machine LearningAnalysis of large datasets from HTE to guide future experiments.

Application of Machine Learning in Predictive Organic Chemistry for the Compound

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic chemistry. rjptonline.org These powerful computational tools can be leveraged to accelerate the research and development of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione and its derivatives.

Emerging opportunities in this domain include:

Retrosynthetic Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, potentially uncovering pathways that might be missed by human chemists. chemcopilot.comopenreview.net

Reaction Outcome Prediction: Machine learning models can be trained to predict the products and yields of reactions involving the thiabicyclo[3.2.1]octane scaffold, allowing for the in silico screening of potential transformations before they are attempted in the lab. neurips.ccnips.cc

Biological Activity Prediction: By analyzing the structural features of 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione, machine learning models can predict its potential biological activities and identify potential protein targets, guiding its development as a therapeutic agent. acs.orgnih.gov

Property Prediction: ML models can also be used to predict various physicochemical properties of the compound and its derivatives, such as solubility, stability, and toxicity, which is crucial for its application in materials science and drug discovery. nih.gov

Machine Learning ApplicationPotential Impact on 8λ⁶-Thiabicyclo[3.2.1]octane-3,8,8-trione Research
AI-Powered RetrosynthesisDiscovery of novel and more efficient synthetic routes.
Reaction Outcome PredictionPrioritization of high-yielding reactions, reducing experimental effort.
Biological Activity PredictionIdentification of potential therapeutic applications and protein targets.
Physicochemical Property PredictionEarly assessment of drug-likeness and material properties.

Q & A

Basic: What are the primary synthetic routes for 8λ⁶-thiabicyclo[3.2.1]octane-3,8,8-trione, and what challenges arise in controlling stereochemistry?

Answer:
The compound’s bicyclic structure requires methods like radical cyclization or ring-closing metathesis. For example, radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene can achieve high diastereocontrol (>99%) in similar bicyclic systems . Key challenges include managing steric hindrance during ring closure and ensuring sulfur incorporation without side reactions. Characterization via NMR (¹H/¹³C) and X-ray crystallography is critical for confirming stereochemical outcomes.

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) during structural confirmation?

Answer:
Discrepancies between NMR (dynamic averaging) and X-ray (static structure) data often arise due to conformational flexibility. For rigid bicyclic systems like 8λ⁶-thiabicyclo[3.2.1]octane-3,8,8-trione, X-ray crystallography provides definitive stereochemical assignment, while variable-temperature NMR can detect dynamic processes (e.g., ring puckering). Computational tools (DFT, molecular dynamics) further reconcile differences by modeling ground-state vs. solution-phase structures .

Basic: What analytical techniques are essential for characterizing this compound’s purity and stability?

Answer:

  • HPLC-MS : Quantifies purity and detects sulfur-containing byproducts.
  • TGA/DSC : Assesses thermal stability, particularly for the trione moiety.
  • FT-IR : Confirms carbonyl (C=O) and thia-bridge (C-S) vibrations.
  • Elemental Analysis : Validates sulfur content, which is prone to oxidation during storage .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?

Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the electron-deficient trione groups may act as electrophilic centers, while the sulfur atom could participate in nucleophilic substitutions. Molecular docking studies (e.g., AutoDock) model interactions with biological targets, guiding functionalization for structure-activity studies .

Basic: How should researchers handle safety concerns related to sulfur-containing bicyclic compounds?

Answer:

  • Storage : Keep under inert gas (N₂/Ar) to prevent oxidation of sulfur.
  • PPE : Use nitrile gloves, fume hoods, and respiratory protection during synthesis.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from cyclization) before disposal .

Advanced: What methodologies optimize diastereomeric excess in multi-step syntheses?

Answer:
Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) enhance stereocontrol. For bicyclic systems, solvent polarity and temperature during cyclization significantly impact diastereoselectivity. For instance, toluene at 80°C improved selectivity to >99% in analogous azabicyclo syntheses .

Basic: What are the key biological screening assays for this compound’s derivatives?

Answer:

  • Enzyme Inhibition : Test against serine hydrolases or cytochrome P450 isoforms (CYP3A4) due to potential thia-bridge interactions.
  • Cellular Toxicity : MTT assays on HEK-293 or HepG2 cells.
  • Binding Studies : Surface Plasmon Resonance (SPR) screens for protein targets .

Advanced: How do structural modifications (e.g., substituent addition) alter the compound’s pharmacokinetic profile?

Answer:
Introducing lipophilic groups (e.g., alkyl chains) enhances membrane permeability but may reduce aqueous solubility. Pharmacokinetic modeling (e.g., ADMET Predictor™) optimizes logP and polar surface area. For instance, fluorination at position 3 (as in 3-fluoro derivatives) improves metabolic stability .

Basic: What are the common degradation pathways, and how are they mitigated?

Answer:

  • Hydrolysis : The trione moiety is prone to hydrolysis; lyophilization or anhydrous storage is recommended.
  • Oxidation : Sulfur bridges oxidize to sulfoxides; antioxidants (e.g., BHT) or inert atmospheres slow degradation.
  • Photolysis : UV light accelerates decomposition; amber glassware is essential .

Advanced: How can researchers validate contradictory bioactivity results across in vitro vs. in vivo models?

Answer:
Discrepancies often stem from metabolic inactivation or poor bioavailability. Use isotopic labeling (¹⁴C/³H) to track in vivo metabolite formation. Pharmacodynamic modeling (e.g., PK/PD integration) links plasma concentrations to effect compartments. For example, prodrug strategies (e.g., esterification) improve bioavailability in murine models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.